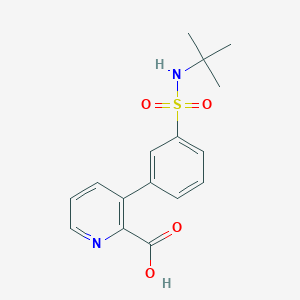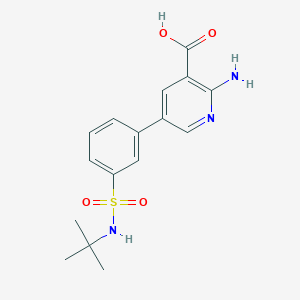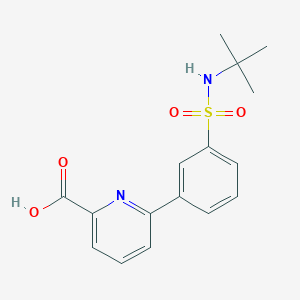
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid (3-BTPA) is a synthetic compound with a wide range of applications in the fields of scientific research and biochemistry. It is a highly potent inhibitor of several enzymes, and it has been used in a variety of laboratory experiments to study the effects of enzyme inhibition on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including enzyme inhibition studies, protein expression studies, and drug development studies. It has been used to study the effects of enzyme inhibition on biochemical and physiological processes, as well as to study the effects of protein expression on cell growth and development. Additionally, it has been used in drug development studies to evaluate the effects of drug compounds on various biological processes.
Wirkmechanismus
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% acts as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can have a wide range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The inhibition of enzyme activity by 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can have a wide range of effects on biochemical and physiological processes. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which can reduce inflammation and pain. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of cholesterol, which can reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments offers several advantages. It is a highly potent inhibitor of several enzymes, and it has a high purity and yield. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in aqueous solutions. Additionally, it can be toxic in high concentrations, and it can cause irritation to the skin and eyes.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in scientific research. For example, it could be used to further study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, it could be used to study the effects of protein expression on cell growth and development. It could also be used to evaluate the effects of drug compounds on various biological processes. Finally, it could be used to study the effects of enzyme inhibition on the metabolism of cholesterol and other lipids, which could lead to new treatments for cardiovascular disease.
Synthesemethoden
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is synthesized by a reaction of 4-t-butylsulfamoylphenyl isonicotinic acid with a base, such as NaOH or KOH. This reaction results in a product of high purity and yield. The reaction is usually carried out in aqueous solution, and the reaction conditions are adjusted to optimize the yield.
Eigenschaften
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-11(5-7-12)14-10-17-9-8-13(14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELLOUMXWMIOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)

![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)








